2-(4-(1-Methylpropyl)phenyl)propanoic acid
Overview
Description
2-(4-(1-Methylpropyl)phenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to reduce fever, pain, and inflammation. The compound is characterized by its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the formation of prostaglandins, the molecules responsible for inflammation and pain .
Scientific Research Applications
2-(4-(1-Methylpropyl)phenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is extensively researched for its therapeutic effects in treating pain, inflammation, and fever.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Mechanism of Action
Target of Action
The primary target of 2-(4-(1-Methylpropyl)phenyl)propanoic acid, also known as ibuprofen , is the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins .
Mode of Action
Ibuprofen acts as a selective COX-1 inhibitor . It inhibits the formation of prostaglandins, which are molecules responsible for several pathological processes such as cellular inflammation or pain sensitization . By blocking the catalytic active site of COX enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandin PGH2 .
Biochemical Pathways
The inhibition of COX enzymes by ibuprofen affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of these prostaglandins, thereby alleviating the associated symptoms .
Result of Action
The result of ibuprofen’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, ibuprofen can alleviate these symptoms. Additionally, ibuprofen has been found to inhibit cell proliferation, angiogenesis (the formation of new blood vessels), and induce cell apoptosis (programmed cell death) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid typically involves several key steps:
Friedel-Crafts Acylation: The process begins with the acylation of 2-methylpropyl benzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The resulting ketone is then reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Substitution: The alcohol group is converted to a chloride using thionyl chloride (SOCl2), making it a more reactive intermediate.
Grignard Reaction: The chloride is reacted with magnesium to form a Grignard reagent, which is then treated with carbon dioxide (CO2) to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Methylpropyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Comparison with Similar Compounds
2-(4-(1-Methylpropyl)phenyl)propanoic acid is part of the profen family of NSAIDs, which includes compounds like:
- Ketoprofen
- Flurbiprofen
- Naproxen
Uniqueness
What sets this compound apart is its balanced efficacy and safety profile. It is effective in reducing pain and inflammation with relatively low gastrointestinal side effects compared to other NSAIDs .
List of Similar Compounds
- Ketoprofen : Another NSAID used for pain and inflammation.
- Flurbiprofen : Known for its potent anti-inflammatory effects.
- Naproxen : Widely used for its long-lasting pain relief .
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZINYEXURWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64451-76-9 | |
Record name | 2-(4-(1-Methylpropyl)phenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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